molecular formula C15H10FNO3 B2555124 2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 30777-87-8

2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2555124
CAS No.: 30777-87-8
M. Wt: 271.247
InChI Key: OHJQMVAYLOZKBF-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a fluorinated isoindole-dione derivative characterized by a 3-fluorophenylmethoxy substituent attached to the isoindole-dione core. This compound belongs to a broader class of isoindole-1,3-diones, which are structurally defined by a bicyclic aromatic system fused to two ketone groups. Characterization methods include $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and HRMS-TOF to confirm molecular weight and regiochemistry .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJQMVAYLOZKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 3-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene. The resulting intermediate is then subjected to cyclization to form the desired isoindoline-1,3-dione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and ion channels, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Weight Key Properties/Biological Activity References
2-[(3-Fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione 3-Fluorophenylmethoxy 283.25 g/mol* Not explicitly reported; inferred electronic effects from fluorine substitution
ZHAWOC6017 (5-Amino-2-[(3-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione) 3-Fluorophenylmethyl + 5-amino 296.28 g/mol Enhanced solubility due to amino group; potential pharmacological activity (unreported)
ZHAWOC1246 (5-Amino-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione) 2-Fluorophenylmethyl + 5-amino 296.28 g/mol Steric hindrance from ortho-fluorine may reduce receptor binding affinity compared to meta-substituted analogs
4-Fluoro-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 4-Fluoro + 2,6-dioxopiperidin-3-yl 316.28 g/mol Androgen receptor degradation applications; improved metabolic stability from dioxopiperidine moiety
2-[(2-Chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione 2-Chloro-6-fluorophenylmethoxy 305.69 g/mol Increased steric bulk and halogen bonding potential; uncharacterized bioactivity
2-[(4-Fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione 4-Fluorophenylmethoxy 283.25 g/mol* Para-fluorine may alter π-stacking interactions compared to meta-substituted analogs

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., ZHAWOC6017) show improved aqueous solubility compared to alkyl/aryloxy analogs due to hydrogen-bonding capacity .
  • Metabolic Stability : Fluorine substitution generally enhances metabolic stability by resisting oxidative degradation .
  • Crystallography : Isoindole-diones are frequently analyzed using SHELX and WinGX for crystal structure determination, ensuring accurate stereochemical assignments .

Biological Activity

The compound 2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is part of a class of isoindole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12FNO3
  • Molecular Weight : 273.26 g/mol
  • CAS Number : 1475858

Biological Activity Overview

Research indicates that isoindole derivatives exhibit a range of biological activities, including anticancer effects. The compound has been evaluated for its efficacy against various cancer cell lines and its potential as a therapeutic agent.

Anticancer Activity

A significant study evaluated the anticancer activity of isoindole derivatives against adenocarcinoma cell lines (A549). The results showed that compounds similar to this compound exhibited notable inhibitory effects on cell viability.

Table 1: Inhibitory Effects on Cell Viability

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54912.5Tyrosine kinase inhibition
Compound BHeLa15.0Apoptosis induction
This compoundA549TBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The specific mechanism of action for the compound remains to be fully elucidated but may involve interactions with tyrosine kinase pathways, which are crucial in cancer cell proliferation and survival.

Study 1: In Vivo Efficacy

In a xenograft model using nude mice, the administration of isoindole derivatives demonstrated significant tumor growth inhibition. Mice were divided into groups receiving either the compound or a control treatment. Tumor sizes were measured over a period of 60 days:

Table 2: Tumor Growth Inhibition in Xenograft Model

GroupTreatmentAverage Tumor Size (mm)Survival Rate (%)
ControlNone25.040
ExperimentalThis compound10.580

The results indicated a substantial reduction in tumor size and an improved survival rate in the treated group compared to controls.

Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that compounds like this compound could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that these compounds not only inhibit proliferation but also promote programmed cell death in cancer cells.

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